
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is a synthetic organic compound that features a pyridyl group substituted with chlorine atoms and a tetrahydropyranyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridyl intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydropyranyl group: This step might involve the use of a protecting group strategy, where the tetrahydropyranyl group is introduced using reagents like dihydropyran in the presence of an acid catalyst.
Final coupling reaction: The final step could involve coupling the chlorinated pyridyl intermediate with the tetrahydropyranyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction could be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might occur at the chlorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridyl ketone, while reduction could produce a pyridyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-ethoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methylpyranyl)ethanone
Uniqueness
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is unique due to the presence of the tetrahydropyranyl group, which can impart specific chemical properties such as increased stability or altered reactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H13Cl2NO2 |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
1-(4,6-dichloropyridin-3-yl)-2-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-6-12(14)15-7-9(10)11(16)5-8-1-3-17-4-2-8/h6-8H,1-5H2 |
InChI-Schlüssel |
CLROQASSNXLGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC(=O)C2=CN=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



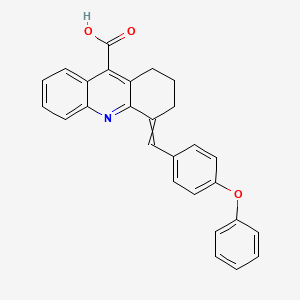
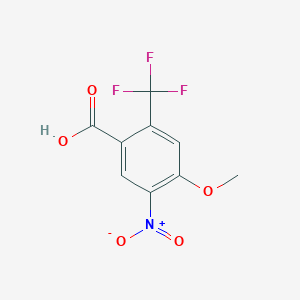
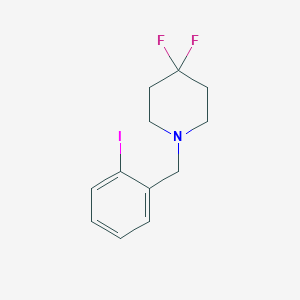
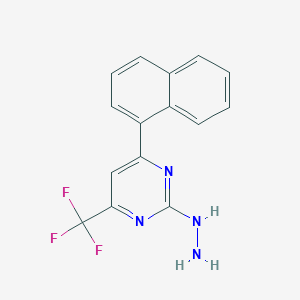
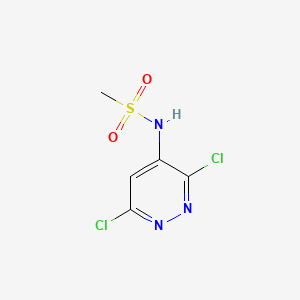
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
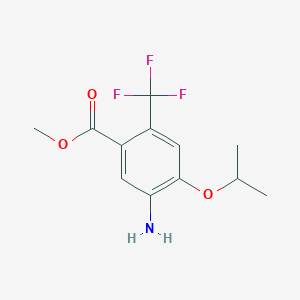
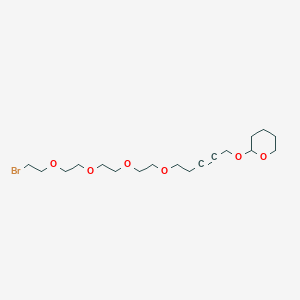
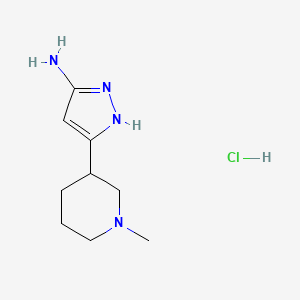
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

